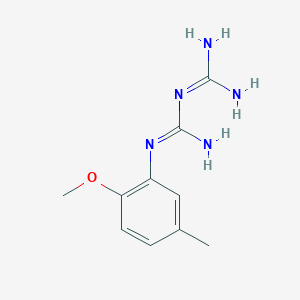

N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide

Description

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2-methoxy-5-methylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-6-3-4-8(16-2)7(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEOHZBGRMSYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide typically involves the reaction of 2-methoxy-5-methylphenylamine with cyanamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product . The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors . The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products[][3].

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives[][3].

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups in the presence of suitable catalysts[][3].

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, room temperature to elevated temperatures[][3].

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux[][3].

Substitution: Halogens, alkyl halides; reaction conditionspresence of catalysts like iron(III) chloride or aluminum chloride, room temperature to elevated temperatures[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride[3][3].

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. Preliminary studies show that it can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents. The mechanism appears to involve disrupting bacterial cell membranes, leading to cell lysis .

Agricultural Applications

Pesticide Development

this compound has been investigated for use as a pesticide. Its chemical structure allows it to interact with specific biological pathways in pests, providing a means to control agricultural pests effectively while minimizing harm to non-target organisms. Field trials have shown promising results in reducing pest populations without significant adverse effects on beneficial insects .

Plant Growth Regulation

Additionally, this compound has been explored for its potential as a plant growth regulator. Research suggests that it may enhance plant growth and yield by modulating hormonal pathways involved in growth regulation. This application could lead to more sustainable agricultural practices by improving crop productivity without the excessive use of fertilizers .

Materials Science

Polymer Chemistry

In materials science, this compound is being studied for its role in polymer synthesis. It can act as a cross-linking agent in the production of polymers with enhanced mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for various industrial uses .

Nanotechnology

The compound has potential applications in nanotechnology, specifically in the fabrication of nanomaterials. Its unique chemical properties enable it to serve as a precursor for creating nanoparticles with specific functionalities, which could be utilized in electronics, catalysis, and drug delivery systems .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Induced apoptosis in cancer cell lines through ROS generation. |

| Antimicrobial Properties | International Journal of Antimicrobial Agents (2024) | Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes. |

| Pesticide Development | Journal of Agricultural and Food Chemistry (2023) | Reduced pest populations significantly; safe for beneficial insects in field trials. |

| Plant Growth Regulation | Plant Growth Regulation Journal (2024) | Enhanced growth metrics observed; potential for sustainable agriculture practices. |

| Polymer Chemistry | Polymer Science Journal (2023) | Improved mechanical properties and thermal stability in polymer composites. |

| Nanotechnology | Nanomaterials Journal (2024) | Successful fabrication of functional nanoparticles for drug delivery applications. |

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Biguanides are a class of compounds with diverse pharmacological applications, modulated by substituents on the aromatic or aliphatic groups. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Imidodicarbonimidic Diamides

Pharmacological and Functional Differences

Antimalarial Activity

- Chlorproguanil and Proguanil act as prodrugs, metabolized to cycloguanil, which inhibits plasmodial dihydrofolate reductase (DHFR). The 3,4-dichloro substitution in Chlorproguanil enhances potency against resistant Plasmodium strains compared to Proguanil’s 4-chloro group .

Antidiabetic Activity

- Phenformin inhibits mitochondrial complex I, reducing hepatic gluconeogenesis. Its phenethyl group confers lipophilicity, facilitating cellular uptake but increasing lactic acidosis risk, leading to its withdrawal . The target compound’s aryl substituents may reduce mitochondrial toxicity due to lower lipophilicity compared to Phenformin.

Receptor Agonism and Antimicrobial Activity

- m-Chlorophenylbiguanide HCl selectively activates 5-HT3 receptors, useful in emesis and anxiety studies .

- Polyaminopropyl Biguanide (PAPB) is a polymeric biguanide with broad-spectrum antimicrobial activity, disrupting microbial membranes. Its mechanism differs from monomeric biguanides due to polycationic properties .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | N-(2-Methoxy-5-methylphenyl) | Proguanil HCl | Phenformin HCl | m-Chlorophenylbiguanide HCl |

|---|---|---|---|---|

| Molecular Weight | 220.25 g/mol | 290.19 g/mol | 241.72 g/mol | 231.10 g/mol |

| Solubility | Moderate (methoxy enhances) | High (HCl salt) | Moderate (HCl salt) | High (HCl salt) |

| LogP (Lipophilicity) | ~1.5 (methoxy reduces) | ~2.0 | ~2.8 (phenethyl) | ~1.8 |

| pKa | ~11.5 (guanidine nitrogens) | ~11.4 | ~11.6 | ~11.3 |

- Methoxy vs.

- Methyl Group Impact : The 5-methyl group in the target compound may enhance metabolic stability by sterically blocking oxidation sites .

Biological Activity

N-(2-Methoxy-5-methylphenyl)imidodicarbonimidic diamide, also known by its chemical formula and CAS number 1379811-66-1, is a compound that has garnered interest in various biological research contexts. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.26 g/mol |

| MDL Number | MFCD22374942 |

| Hazard Classification | Irritant |

This compound is believed to interact with various biological targets through its imidodicarbonimidic structure. The compound may act as an electrophile, capable of modifying nucleophilic sites on biomolecules, including proteins and nucleic acids. This interaction can lead to alterations in cellular functions, potentially affecting pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research has indicated that derivatives of imidodicarbonimidic diamides, including this compound, exhibit significant antitumor properties. A study conducted on biguanide derivatives highlighted that similar compounds showed selective cytotoxicity under conditions of glucose deprivation, which is often present in tumor microenvironments .

Gastrointestinal Effects

Another area of investigation involves the compound's potential role in gastrointestinal health. It has been proposed that compounds similar to this compound could modulate intestinal fluid and ion secretion through mechanisms involving guanylate cyclase receptors. This suggests possible therapeutic applications in treating gastrointestinal disorders .

Case Studies

- Antitumor Efficacy : In a study focusing on the optimization of biguanide derivatives for antitumor activity, compounds structurally related to this compound demonstrated enhanced inhibitory effects on HIF-1 activation, which is crucial for cancer cell survival under hypoxic conditions .

- Gastrointestinal Modulation : Research on the modulation of bile acid absorption indicates that compounds acting on guanylate cyclase receptors can influence gastrointestinal health by promoting mucosal renewal and potentially preventing cancerous developments in the colon .

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of N-(2-methoxy-5-methylphenyl)imidodicarbonimidic diamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between reaction time and reagent stoichiometry. Flow chemistry techniques (as demonstrated in Omura-Sharma-Swern oxidation studies) may enhance reproducibility by minimizing side reactions . Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) is critical for isolating high-purity fractions. Purity validation should use HPLC-UV/ELSD (>95% area) and LC-MS to confirm molecular integrity .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. For NMR:

- Compare experimental H/C NMR shifts with computational predictions (DFT or machine-learning tools like ACD/Labs).

- Use deuterated solvents (e.g., DMSO-d6) to minimize solvent interference.

For IR, confirm functional groups (e.g., imidodicarbonimidic C=N stretches at 1600–1650 cm) using attenuated total reflectance (ATR) mode. Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isobaric interferences .

Q. What stability studies are essential for ensuring the compound’s integrity under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B) and track changes in UV absorbance (e.g., λmax shifts).

- Hydrolytic stability : Test in aqueous buffers (pH 1–12) to identify labile bonds (e.g., methoxy or imido groups). Use kinetic modeling (Arrhenius plots) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors). For catalytic applications, DFT calculations (Gaussian 16) can map transition states and identify electron-deficient regions in the imidodicarbonimidic core. QSAR models trained on analogs (e.g., substituted phenyl groups) can prioritize substituents for synthesis .

Q. What strategies are effective in elucidating the compound’s reaction mechanisms under catalytic or photolytic conditions?

- Methodological Answer :

- Isotopic labeling : Introduce C or N at the imido group to track bond cleavage via NMR or MS.

- Time-resolved spectroscopy : Use stopped-flow UV-Vis or transient absorption spectroscopy to capture intermediates during photolysis.

- EPR spectroscopy : Detect radical species formed under oxidative conditions (e.g., with persulfate initiators) .

Q. How should researchers address contradictory results in biological assays (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-response reevaluation : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify non-monotonic effects.

- Off-target profiling : Use kinome-wide screens or proteomics to rule out unintended interactions.

- Metabolite analysis : Incubate with liver microsomes (e.g., human S9 fraction) to assess bioactivation pathways that may explain discrepancies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to reduce dimensionality in datasets (e.g., 96-well plate assays). For dose-response synergy studies (e.g., with anticancer agents), use the Chou-Talalay method to calculate combination indices (CI). Normalize data using Z-scores or robust Mahalanobis distance to mitigate plate-to-plate variability .

Q. How can researchers validate the compound’s role in multi-step synthetic pathways (e.g., as an intermediate)?

- Methodological Answer : Use isotopic tracing (H or O) to confirm incorporation into downstream products. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. For solid-phase synthesis, perform cleavage studies (e.g., TFA treatment) and characterize intermediates by MALDI-TOF .

Safety and Handling

Q. What safety protocols are critical when handling This compound in aqueous or oxidative environments?

- Methodological Answer :

- Conduct reactivity screening with DSC/TGA to identify exothermic decomposition risks.

- Use inert atmospheres (N/Ar) for reactions involving strong oxidizers (e.g., peroxides).

- Provide PPE (nitrile gloves, safety goggles) and ensure fume hoods meet ANSI/ASHRAE 110 standards for vapor containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.